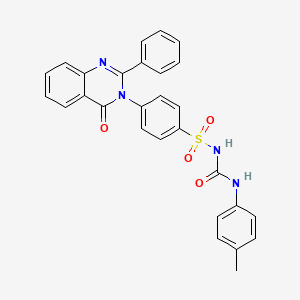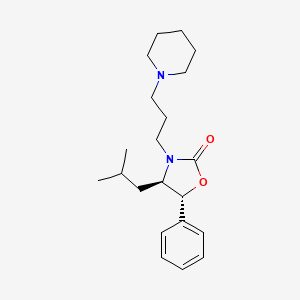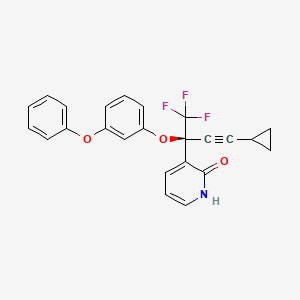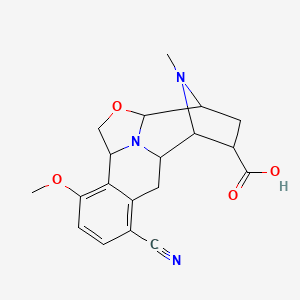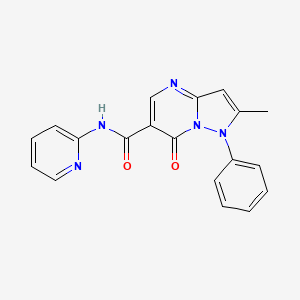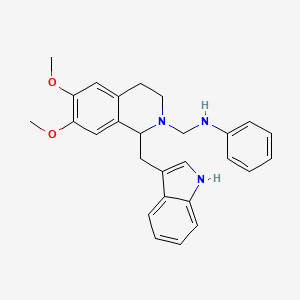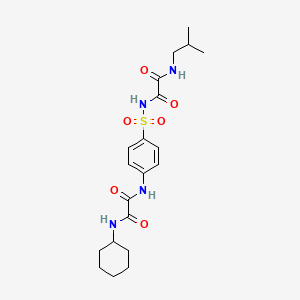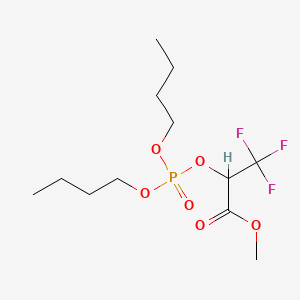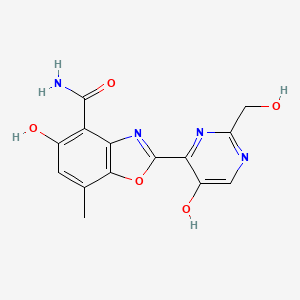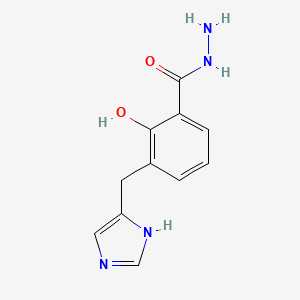
2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-(3-pyridazinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-(3-pyridazinyl)- is a heterocyclic compound that belongs to the benzimidazole family This compound is characterized by a fused ring system consisting of a benzene ring and an imidazole ring, with additional functional groups that contribute to its unique chemical properties
準備方法
The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-(3-pyridazinyl)- can be achieved through several synthetic routes. One common method involves the cyclocarbonylation of 1,2-diaminobenzenes. This process typically uses reagents such as 1,1’-carbonyldiimidazole, phosgene, triphosgene, and ureas . Another approach involves the transformation of benzimidazolium salts, which can be achieved through ring-opening reactions and C–O bond cleavage . Industrial production methods often require precisely controlled reaction conditions, high temperatures, and long reaction times to ensure high yields and purity of the final product.
化学反応の分析
2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-(3-pyridazinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include derivatives with modified functional groups that enhance the compound’s properties for specific applications.
科学的研究の応用
This compound has a wide range of scientific research applications. In medicinal chemistry, it has been investigated for its potential as an antidiabetic, antibacterial, and antifungal agent . It also shows promise as a histamine H3-receptor antagonist for central nervous system indications and as an inhibitor of tubulin polymerization . In materials science, derivatives of this compound have been explored for their use as high-energy materials due to their thermal stability and energetic characteristics . Additionally, it serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in various industrial processes.
作用機序
The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-(3-pyridazinyl)- involves its interaction with specific molecular targets and pathways. For instance, as a histamine H3-receptor antagonist, it binds to the H3 receptor and inhibits its activity, which can modulate neurotransmitter release in the central nervous system . As an inhibitor of tubulin polymerization, it binds to tubulin and prevents its assembly into microtubules, disrupting cellular processes such as mitosis . These interactions highlight the compound’s potential therapeutic applications.
類似化合物との比較
2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-(3-pyridazinyl)- can be compared with other benzimidazole derivatives, such as 2H-Benzimidazol-2-one, 5-amino-1,3-dihydro- and 4-(1,3-Dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)phenyl)dimethylamine . While these compounds share a similar core structure, their functional groups and substituents confer different chemical properties and applications. For example, 5-amino-1,3-dihydro-2H-benzimidazol-2-one has been studied for its potential as a high-energy material, whereas 4-(1,3-Dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)phenyl)dimethylamine is used as an electron donor molecule for n-type doping . The unique combination of functional groups in 2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-(3-pyridazinyl)- makes it particularly versatile for various scientific and industrial applications.
特性
CAS番号 |
89660-04-8 |
|---|---|
分子式 |
C12H10N4O |
分子量 |
226.23 g/mol |
IUPAC名 |
1-methyl-3-pyridazin-3-ylbenzimidazol-2-one |
InChI |
InChI=1S/C12H10N4O/c1-15-9-5-2-3-6-10(9)16(12(15)17)11-7-4-8-13-14-11/h2-8H,1H3 |
InChIキー |
SBNSPEVRIMYHNO-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2N(C1=O)C3=NN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



